molecular formula C10H19NO4S B1380154 (2R)-2-cyclohexylmethanesulfonamidopropanoic acid CAS No. 1308979-76-1

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid

Cat. No.: B1380154
CAS No.: 1308979-76-1
M. Wt: 249.33 g/mol
InChI Key: CXBRBUDYHVVPNH-MRVPVSSYSA-N
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Description

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid is a high-purity, chiral chemical reagent designed for pharmaceutical research and development. This compound integrates a cyclohexyl group, a methanesulfonamide moiety, and a propanoic acid backbone into a single, stereochemically defined molecule, making it a valuable scaffold for medicinal chemistry. The distinct polar sulfonamide group is a known pharmacophore in drug discovery, often contributing to target binding and influencing the ADMET properties of lead compounds . Compounds with sulfonamide functionalities have demonstrated activity on various biological targets, including receptors like the Histamine H3 receptor, and are investigated for therapeutic areas such as metabolic disorders . Furthermore, the chiral, cyclohexyl-containing side chain is a structural feature found in potent antagonists for targets such as the CCR5 receptor, highlighting the importance of this steric configuration in developing biologically active molecules . As a research tool, this compound is intended for use in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and as a building block for developing novel chemical entities. It is supplied with guaranteed stereochemical integrity for consistent and reproducible experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-(cyclohexylmethylsulfonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBRBUDYHVVPNH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NS(=O)(=O)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Catalysis and Hydrogenolysis

  • Starting from cyclohexane derivatives, optically active 2-substituted cyclohexanol intermediates can be synthesized via dihydroxylation of arylcyclohexanes using chiral osmium catalysts, yielding optically active diols enriched in specific enantiomers.
  • Subsequent hydrogenolysis using catalysts such as palladium on carbon or Raney nickel under hydrogen pressure (0-15 atm) in solvents like ethanol at temperatures ranging from 20°C to 150°C converts diols to optically active 2-substituted cyclohexanols with high enantiomeric excess (>95% ee).
  • Reaction times vary from 2 to 24 hours depending on catalyst and conditions. For example, a 24-hour hydrogenolysis of (1S,2S)-1-phenyl-1,2-cyclohexanediol with Raney nickel at 50°C gave the (1R,2S) enantiomer in 60% yield with ee >95%.

Alkylation and Methylation Reactions

  • Methylation of cyclohexane compounds under basic conditions (e.g., potassium carbonate) using methyl iodide as methylating agent in solvents such as dimethylformamide at 20°C for 8-24 hours is a common method to introduce methyl groups on nitrogen atoms or other nucleophilic sites.
  • The molar ratios of base to substrate and methylating agent to substrate are typically in the range of 2:1 to 3:1 and 2:1 to 2.5:1, respectively.
  • Reaction progress is monitored by TLC, HPLC, or GC, with work-up involving filtration, aqueous quenching, centrifugation, and extraction.

Introduction of the Methanesulfonamide Group

  • Methanesulfonamide groups are commonly introduced via sulfonylation reactions using methanesulfonyl chloride (mesyl chloride) as the sulfonylating agent.
  • The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0-25°C) to control reaction rate and selectivity.
  • An acid scavenger such as triethylamine or an inorganic base (e.g., potassium carbonate) is used to neutralize the HCl generated during the reaction.
  • The sulfonylation step is often performed on the amine or amino-substituted intermediate, which may be the 2-cyclohexylpropanoic acid derivative bearing a free amino group at the 2-position.

Purification and Characterization

  • After synthesis, the crude product is purified by standard techniques such as column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexanes mixtures).
  • Optical purity is verified by chiral HPLC or polarimetry.
  • Yields are typically in the range of 50-70% for the final isolated product, depending on the efficiency of each step.

Summary Table of Preparation Parameters

Step Reagents / Conditions Temperature (°C) Time (hours) Catalyst / Base Solvent Notes
Dihydroxylation (chiral) Chiral osmium catalyst + oxidant Ambient Variable Chiral osmium complex Suitable organic solvent Enantiomeric enrichment
Hydrogenolysis Pd/C or Raney Ni + H2 (0-15 atm) 20 – 150 2 – 24 Pd/C or Raney Ni Ethanol Controls cis/trans isomers
Methylation Methyl iodide + K2CO3 20 8 – 24 Potassium carbonate Dimethylformamide Molar ratios base:substrate 2-3:1
Sulfonylation (methanesulfonamide) Methanesulfonyl chloride + base (Et3N or K2CO3) 0 – 25 1 – 4 Base (acid scavenger) DCM or THF Controls sulfonamide formation
Purification Column chromatography Ambient Variable Ethyl acetate/hexanes Optical purity checked by chiral HPLC

Research Findings and Optimization Notes

  • The stereochemistry at the 2-position is critical; use of chiral catalysts and control of hydrogenolysis conditions (catalyst type, pressure, temperature) strongly influences the enantiomeric purity and yield.
  • The choice of base and solvent in methylation and sulfonylation steps affects reaction rate and selectivity; potassium carbonate and dimethylformamide are preferred for methylation, while triethylamine and dichloromethane are preferred for sulfonylation.
  • Reaction monitoring by TLC and chiral chromatography ensures completion and enantiomeric excess.
  • Post-reaction work-up involving aqueous quenching, filtration, and extraction is essential to remove inorganic salts and by-products, enhancing product purity.

The preparation of this compound involves a multi-step synthesis centered on stereoselective formation of the 2-cyclohexylpropanoic acid backbone, followed by introduction of the methanesulfonamide group. Key methods include chiral dihydroxylation, catalytic hydrogenolysis, methylation under basic conditions, and sulfonylation with methanesulfonyl chloride. Reaction parameters such as temperature, catalyst choice, molar ratios, and solvent critically affect yield and enantiomeric purity. Purification by chromatography and analytical verification by chiral HPLC are standard to ensure the desired (2R)-configuration and chemical purity.

This synthesis approach is supported by diverse patent literature and research findings, providing a robust and authoritative framework for preparing this compound with high stereochemical fidelity and chemical purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) (R)-2-Aminobutyric Acid (CAS: 1257214-06-4)
  • Molecular Formula: C₄H₉NO₂ .
  • Key Differences: Lacks the sulfonamide and cyclohexylmethyl groups. It is a simple amino acid with a shorter carbon chain.
  • Applications : Used in peptide synthesis and metabolic studies.
(b) (R)-2-Amino-2-phenylacetic Acid
  • Molecular Formula: C₈H₉NO₂ (inferred from ).
  • Key Differences : Contains a phenyl group instead of cyclohexylmethyl and lacks the sulfonamide moiety.
  • Applications : Intermediate in β-lactam antibiotic synthesis (e.g., penicillins) .
(c) 2-(2-Methoxyphenyl)-2-methylpropanoic Acid (CAS: 468064-83-7)
  • Molecular Formula : C₁₁H₁₄O₃ .
  • Key Differences : Aryl methoxy and methyl substituents replace the sulfonamide and cyclohexyl groups.
  • Applications: Not explicitly stated in evidence, but structurally related to NSAID precursors.

Physicochemical Properties

Compound Molecular Weight Solubility (Predicted) LogP (Predicted) Key Functional Groups
(2R)-2-Cyclohexylmethanesulfonamidopropanoic acid 249.33 g/mol Low (hydrophobic cyclohexyl) ~2.5 Sulfonamide, carboxylic acid
(R)-2-Amino-2-phenylacetic acid 165.18 g/mol Moderate ~1.2 Amino, carboxylic acid
2-(2-Methoxyphenyl)-2-methylpropanoic acid 194.23 g/mol Low ~2.8 Methoxy, carboxylic acid

Research Findings and Gaps

  • Reactivity: Sulfonamide groups are less nucleophilic than amines, reducing unintended side reactions in biological systems compared to (R)-2-amino-2-phenylacetic acid derivatives .
  • Unanswered Questions: No direct bioactivity data for the target compound is provided in the evidence.

Biological Activity

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a cyclohexyl group attached to a propanoic acid backbone with a sulfonamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may interact with various biological targets, particularly G protein-coupled receptors (GPCRs) and enzymes. Its activity has been characterized through various assays that evaluate its effects on cellular signaling pathways.

GPCR Interaction

The compound has shown agonistic activity towards certain GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. For instance, it exhibits significant interaction with the α2A-adrenergic receptor and cannabinoid receptors, which are involved in regulating mood, pain perception, and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound stimulates neurite outgrowth in neuronal cells at concentrations that do not induce toxicity. The maximal response observed was linked to its interaction with specific GPCRs, as summarized in the following table:

Target Protein Mode of Action Max Response (%) RC50 (μM)
α2A-adrenergic receptorAgonist24.50.00066
Cannabinoid receptor 1Agonist50.1Not reported
Cannabinoid receptor 2Agonist49.6Not reported
Histamine H2 receptorAntagonist-26.9Not reported
Cyclooxygenase-1Inhibitor-25Not reported

These interactions suggest that the compound may influence physiological processes such as blood pressure regulation, pain modulation, and inflammatory responses.

Animal Studies

In vivo studies conducted on C57BL/6 male mice indicated that administration of this compound at doses of 250 mg/kg did not adversely affect liver or kidney function, suggesting a favorable safety profile. However, there was a notable increase in bilirubin levels, warranting further investigation into its metabolic effects.

Case Studies

Several case studies have explored the therapeutic potential of this compound in various conditions:

  • Neuropathic Pain : A study assessed the efficacy of the compound in models of neuropathic pain, noting significant analgesic effects mediated through cannabinoid receptor activation.
  • Neurodegenerative Disorders : Research indicated that the compound's ability to promote neurite outgrowth could have implications for neuroprotection in diseases like Alzheimer's.
  • Inflammatory Conditions : The inhibition of cyclooxygenase-1 suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimized for producing (2R)-2-cyclohexylmethanesulfonamidopropanoic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric methods. For example, the cyclohexylmethyl group can be introduced via nucleophilic substitution using a chiral sulfonamide intermediate. Deprotection of the carboxylic acid moiety requires careful optimization (e.g., acidic or basic conditions) to avoid racemization, as seen in analogous peptide synthesis workflows where C-terminal deprotection is more feasible than N-terminal modifications . Reaction progress should be monitored via chiral HPLC or polarimetry to confirm stereochemical integrity.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the cyclohexyl, sulfonamide, and propanoic acid moieties. Key signals include the cyclohexyl methylene protons (δ 1.0–2.0 ppm) and sulfonamide NH (δ ~7.5 ppm).
  • HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) resolves impurities. MS confirms the molecular ion ([M+H]+^+ calculated for C11H21NO4S\text{C}_{11}\text{H}_{21}\text{NO}_4\text{S}: 288.12).
  • Elemental Analysis : Validates stoichiometry (e.g., %C, %H, %N).
  • Impurity profiling can reference pharmacopeial standards for sulfonamide derivatives, such as those listed in impurity tables for structurally related propanoic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?

  • Methodological Answer :

  • Enantiomeric Separation : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate (2R) and (2S) forms. Validate purity via circular dichroism (CD) spectroscopy.
  • Biological Assays : Conduct dose-response studies in parallel for both enantiomers. For example, enzyme inhibition assays (e.g., IC50_{50} determination) should use purified proteins to minimize off-target effects. Statistical analysis (e.g., ANOVA) identifies significant differences in activity.
  • Molecular Dynamics Simulations : Model interactions between the sulfonamide group and target binding pockets to explain stereospecific effects.

Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ~260 nm for sulfonamides) or LC-MS.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Metabolic Stability : Use liver microsome assays (human/rat) with NADPH cofactors. Quantify remaining parent compound using LC-MS/MS.

Q. How can researchers address discrepancies in solubility data reported across studies?

  • Methodological Answer :

  • Standardized Solubility Protocols : Use the shake-flask method with equilibration for 24–72 hours. Measure solubility in solvents (e.g., DMSO, PBS) via gravimetry or UV absorbance.
  • Temperature Control : Ensure consistent temperature (e.g., 25°C ± 0.1°C) using a water bath.
  • Data Normalization : Account for batch-to-batch variability in crystallinity by characterizing polymorphs via X-ray diffraction (XRPD).

Key Research Challenges

  • Stereochemical Integrity : Racemization during synthesis or storage necessitates stringent control of reaction conditions and storage at −20°C under inert atmosphere.
  • Biological Target Identification : Use affinity chromatography or photoaffinity labeling to identify protein targets in complex matrices.

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